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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-methylpyridine

CAS No.: 1227574-24-4

Cat. No.: B087523

Get Quote

A Guide for Process Safety and Synthetic
Optimization
Part 1: Executive Summary & Strategic Importance
2-Chloro-4-fluoro-5-methylpyridine (CAS: 1227574-24-4 / Analogous Series) represents a

critical "scaffold" intermediate in the synthesis of next-generation kinase inhibitors and

agrochemicals. Its unique substitution pattern—combining an electron-withdrawing fluorine

(C4) and chlorine (C2) with an electron-donating methyl group (C5)—creates a distinct

electronic push-pull system.

For researchers, the lack of public, experimental thermochemical data for this specific isomer

poses a significant risk during scale-up. This guide provides a hybrid approach: it delivers high-

confidence theoretical estimates using Group Additivity and Density Functional Theory (DFT),

followed by rigorous experimental protocols to validate these values in your laboratory.

Key Thermodynamic Parameters (Estimated vs. Target):
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Parameter Estimated Range Criticality

| Enthalpy of Formation (

) |

| Determines reaction enthalpy (

) and runaway potential. | | Heat Capacity (

) |

| Essential for cooling system design in batch reactors. | | Thermal Decomposition (

) |

| Defines the "Safe Operating Envelope" (SOE). |

Part 2: Theoretical Framework & Predictive Data[1]
Before initiating costly physical experiments, we must establish a theoretical baseline. We

utilize Benson’s Group Additivity (BGA) and DFT to bracket the expected values.

2.1 Benson Group Additivity (BGA) Calculation
The BGA method breaks the molecule into structural fragments. For halogenated pyridines, we

must account for the base ring energy and specific substituent interactions.

Base Group: Pyridine Ring (

)

Substituents:

(Correction):

(Correction):

(Correction):

Ortho-Interactions:
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The Methyl (C5) and Fluoro (C4) groups are ortho to each other.

Ortho correction (

on aromatic ring):

(destabilizing steric/electronic repulsion).

Calculation:

Note: Halogenated pyridines often exhibit lower enthalpies than benzene analogs due to the N-

heterocycle's electron deficiency. A conservative safety estimate suggests a range of -110 to

-130 kJ/mol.

2.2 Computational Workflow (DFT)
For higher accuracy, specifically to capture the dipole moment and specific solvation energies,

DFT is required.

Graphviz 1: Computational Thermochemistry Workflow
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Caption: Standard DFT workflow for deriving thermochemical parameters. The "Isodesmic

Reaction" step cancels systematic errors by comparing the target molecule to well-

characterized references (e.g., chlorobenzene, fluoropyridine).

Part 3: Experimental Determination Protocols
To validate the theoretical models, the following experimental protocols are mandatory for any

Process Safety Management (PSM) dossier.

3.1 Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
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), Heat of Fusion (

), and Decomposition Onset (

).

Protocol:

Sample Prep: Weigh 2–4 mg of 2-Chloro-4-fluoro-5-methylpyridine into a gold-plated high-

pressure crucible (to contain volatile decomposition products).

Reference: Empty matching crucible.

Purge Gas: Nitrogen (

) at 50 mL/min.

Ramp: Heat from

to

at

.

Data Analysis:

Endotherm 1: Melting event (integrate peak for

).[1]

Exotherm 1: Decomposition.[2][3] The Onset Temperature is critical. If

, the process is unsafe.

3.2 Thermogravimetric Analysis (TGA)
Objective: Determine volatility and verify if mass loss precedes decomposition.

Protocol:

Sample: 10 mg in alumina pan.
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Ramp:

to

.

Interpretation:

Smooth curve = Evaporation (Volatility).

Step-change with residue = Decomposition/Polymerization.

Note: Halogenated pyridines can release corrosive gases (HF, HCl) upon decomposition.

Ensure TGA exhaust is scrubbed.

3.3 Bomb Calorimetry (Combustion Enthalpy)
Objective: Direct measurement of

to calculate

.

Warning: The presence of F and Cl requires a specific setup.

Modification: Add 10 mL of

and

to the bomb vessel. This "trap solution" captures

and

gases, converting them to salts to close the mass balance and prevent corrosion of the
bomb.

Part 4: Logical Workflow for Data Generation
This diagram illustrates the decision matrix for researchers when handling this compound.

Graphviz 2: Experimental Logic & Safety Decision Tree
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Caption: Decision tree for thermal safety profiling. DSC screening is the "gatekeeper" before

scaling up to reaction calorimetry.

Part 5: Application in Synthesis (Causality & Insight)
Why do these numbers matter?

Nucleophilic Aromatic Substitution (

): The fluorine at C4 is activated by the ring nitrogen and the C2-chlorine. However, the C5-
methyl group is electron-donating, which deactivates the ring slightly compared to 2-chloro-
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4-fluoropyridine.

Thermodynamic Implication: You will likely need higher temperatures (

) to displace the fluorine with amines or alkoxides.

Risk: Higher temperatures move you closer to the DSC decomposition onset (

). Knowing the specific heat capacity (

) allows you to calculate the "Time to Maximum Rate" (TMRad) in case of cooling failure.

Lithiation/Metalation: If you plan to functionalize the C3 position via Directed Ortho

Metalation (DoM), the C2-Cl and C4-F are directing groups.

Thermodynamic Implication: Lithiation is highly exothermic. Without accurate

(derived from

), you risk a thermal runaway.

Protocol: Use the estimated

of -109 kJ/mol to simulate the exotherm in software like DynoChem before running the
reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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